Ethyl 2-bromo-5-fluoro-3-nitrobenzoate
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Overview
Description
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-bromo-5-nitrobenzoate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-bromo-3-nitrobenzoate: Similar structure but lacks the fluorine atom and has different substitution positions.
Uniqueness
The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C9H7BrFNO4 |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)10)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
FBTGAUFQOWLTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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